

Latanoprost Acid: A Technical Guide on Biological Activity and Structure-Activity Relationships

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Compound of Interest

Compound Name: *Latanoprost acid*

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This technical guide provides an in-depth exploration of the biological activity and structure-activity relationship (SAR) of **latanoprost acid**, the active metabolite of the widely prescribed glaucoma medication, latanoprost. This document details its mechanism of action, signaling pathways, pharmacokinetic profile, and the key structural features that govern its potent pharmacological effects.

Biological Activity of Latanoprost Acid

Latanoprost is an isopropyl ester prodrug that is hydrolyzed by corneal esterases to its biologically active form, **latanoprost acid**.^{[1][2][3]} This conversion is crucial for its therapeutic efficacy, as the acid form is a potent and selective agonist of the Prostaglandin F2 α (FP) receptor.^{[4][5][6]}

Mechanism of Action

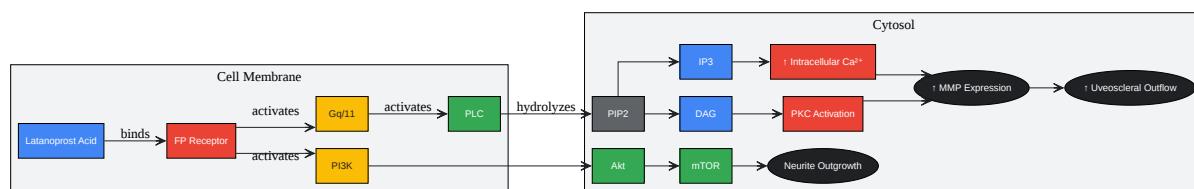
The primary mechanism of action of **latanoprost acid** is the reduction of intraocular pressure (IOP).^{[3][4][6]} This is achieved by increasing the outflow of aqueous humor from the eye, primarily through the uveoscleral pathway.^{[2][3][4][6]} Activation of the FP receptor in the ciliary muscle leads to the remodeling of the extracellular matrix.^{[6][7]} This process involves the regulation and increased activity of matrix metalloproteinases (MMPs), which breaks down

collagen and other extracellular matrix components, thereby reducing hydraulic resistance and enhancing fluid drainage.[6][7][8]

Signaling Pathway

Latanoprost acid exerts its effects by activating the FP receptor, a G-protein coupled receptor. This activation initiates a downstream signaling cascade. The binding of **latanoprost acid** to the FP receptor is believed to activate Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

Furthermore, studies have indicated that latanoprost can promote neurite outgrowth through an FP receptor-mediated modulation of the PI3K-Akt-mTOR signaling pathway, suggesting a potential neuroregenerative role.[9]



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Caption: **Latanoprost Acid** Signaling Pathways.

Pharmacokinetics

Latanoprost is administered as a topical ophthalmic solution.[1] It is absorbed through the cornea where it is completely hydrolyzed to the active **latanoprost acid**.[1][3][4]

- Absorption and Distribution: Peak concentrations of **latanoprost acid** in the aqueous humor are reached approximately two hours after topical administration.[1][4][7] Systemic absorption is low, with peak plasma concentrations reached within 5 minutes post-administration.[7]
- Metabolism: The small amount of **latanoprost acid** that reaches systemic circulation is rapidly metabolized in the liver via fatty acid beta-oxidation to 1,2-dinor and 1,2,3,4-tetranor metabolites.[1][3][4][7]
- Excretion: The plasma half-life of **latanoprost acid** is very short, approximately 17 minutes. [1][3][4] The metabolites are primarily excreted via the kidneys, with about 88% of a topical dose recovered in the urine.[1][3][4]

Quantitative Biological Data

The potency of **latanoprost acid** as an FP receptor agonist has been quantified in various studies. This data is essential for understanding its therapeutic efficacy.

Compound	Receptor	Assay Type	Value	Reference
Latanoprost Acid	Human FP	Functional Assay	EC50: 3.6 nM	[10]

Structure-Activity Relationship (SAR)

The chemical structure of **latanoprost acid** is a modified prostaglandin F2 α analog.[4][5][11] Its design incorporates specific modifications to enhance potency, selectivity, and pharmacokinetic properties compared to the endogenous PGF2 α .

Key structural features governing the activity of latanoprost include:

- Prostanoid Backbone: The core prostaglandin structure is essential for its activity.[12]
- C-1 Isopropyl Ester: Latanoprost is an isopropyl ester prodrug. This esterification of the carboxylic acid increases lipophilicity, which significantly enhances its penetration through the cornea.[3][7][12]

- ω -Chain Modification: The replacement of the terminal pentyl group of PGF2 α with a phenyl group at C-17 (17-phenyl-18,19,20-trinor modification) is a critical modification. This change increases potency and selectivity for the FP receptor.[13][14]
- 13,14-Double Bond Saturation: Latanoprost is a 13,14-dihydro analog. Saturation of this double bond improves the receptor selectivity profile and enhances the chemical stability of the molecule.[13][14]
- C-15 Hydroxyl Group: The hydroxyl group at the C-15 position is crucial for biological activity. Its dehydrogenation to a keto group results in a marked loss of potency.[13]
- α -Chain Double Bond: The Z-configuration of the double bond in the heptenoate side chain (α -chain) is important for proper receptor binding and efficacy.[12]

Structure-Activity Relationship Highlights

C-1 Carboxylic Acid
(Esterified in Prodrug)
- Enhances corneal penetration

C-15 Hydroxyl Group
- Essential for activity

13,14-Saturated Bond
- Improves stability and
receptor profile

C-17 Phenyl Group
- Increases potency and
FP receptor selectivity

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Caption: Key SAR Features of **Latanoprost Acid**.

Experimental Protocols

The following sections describe generalized protocols for key experiments used to characterize the biological activity of **latanoprost acid**.

FP Receptor Binding Assay (Competitive Radioligand)

This assay determines the binding affinity of **latanoprost acid** to the FP receptor.

- Materials:
 - Cell membranes from cells expressing human FP receptors.

- Radioligand (e.g., [³H]-PGF2 α).
 - **Latanoprost acid** (unlabeled competitor).
 - Assay buffer (e.g., Tris-HCl with MgCl₂).
 - Glass fiber filters.
 - Scintillation counter.
- Protocol:
 - Prepare serial dilutions of **latanoprost acid**.
 - In assay tubes, combine the cell membranes, a fixed concentration of [³H]-PGF2 α , and varying concentrations of **latanoprost acid**.
 - Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled PGF2 α).
 - Incubate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
 - Terminate the reaction by rapid filtration through glass fiber filters.
 - Wash the filters with ice-cold assay buffer to remove unbound radioligand.
 - Measure the radioactivity retained on the filters using a scintillation counter.
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Plot the percentage of specific binding against the logarithm of the **latanoprost acid** concentration and fit the data to a one-site competition model to determine the IC₅₀, which can be converted to a Ki value.

In Vitro Latanoprost Hydrolysis Assay

This protocol assesses the conversion of the latanoprost prodrug to **latanoprost acid** in ocular tissues.[\[15\]](#)

- Materials:

- Human ocular tissues (e.g., cornea, ciliary body).[15]
- Glutathione-bicarbonated Ringer's (GBR) buffer, pH 7.4.[15]
- Latanoprost solution (e.g., 20 μ M).[15]
- Incubator at 37°C.[15]
- LC-MS/MS system.[15]

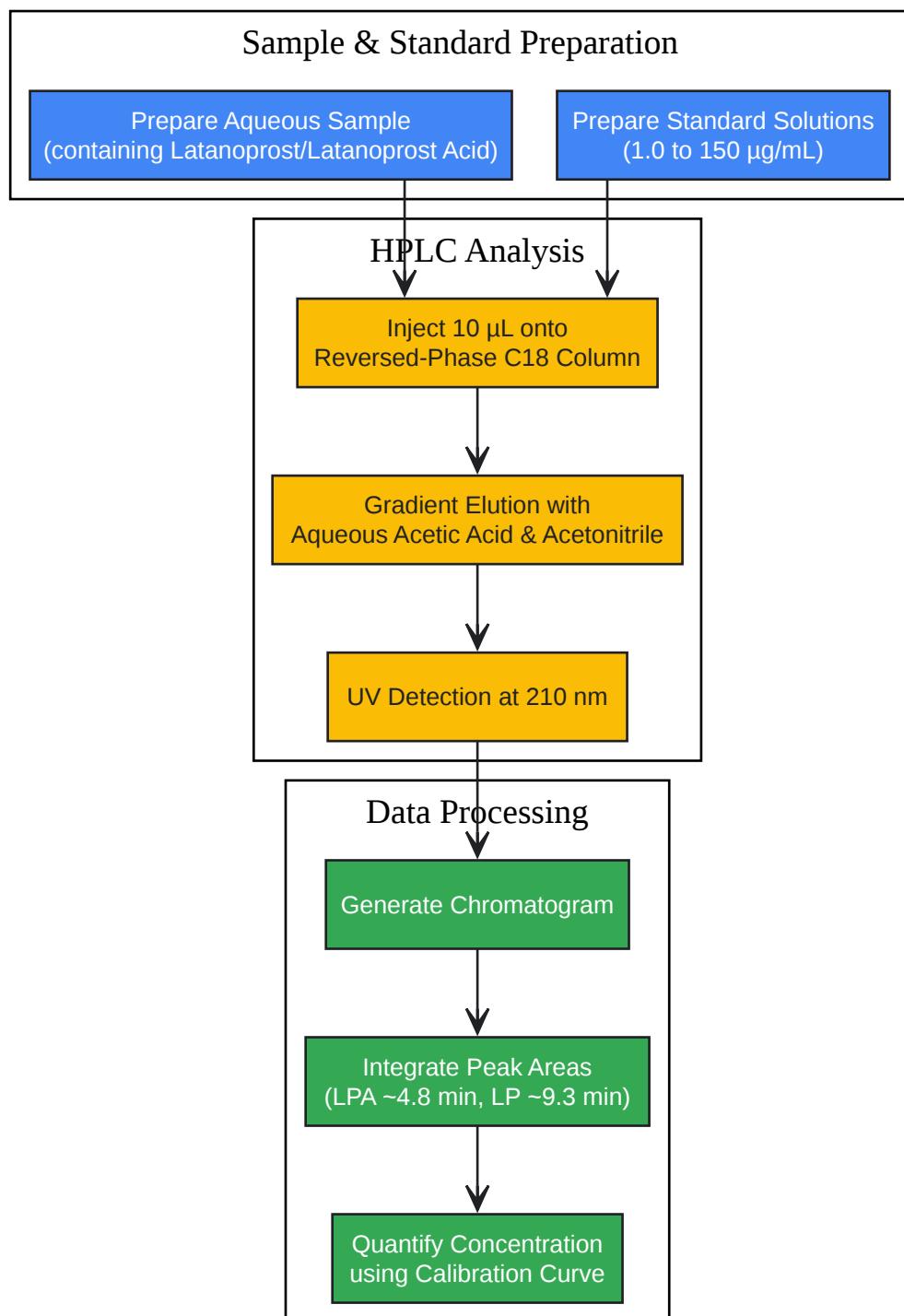
- Protocol:

- Dissect and weigh replicates of human ocular tissues.[15]
- Place tissue samples in incubation tubes containing GBR buffer.[15]
- Add latanoprost to a final concentration of 20 μ M.[15]
- Incubate the tubes at 37°C.[15]
- Collect samples from the incubation buffer at predetermined time points (e.g., 0, 30, 60, 120, 240 minutes).[15]
- Quench the enzymatic reaction (e.g., by adding acetonitrile).
- Analyze the samples for the disappearance of latanoprost and the formation of **latanoprost acid** using a validated LC-MS/MS method.[15]
- Calculate the rate of hydrolysis, often normalized for tissue weight.[15]

HPLC Method for Latanoprost and Latanoprost Acid Quantification

This method is used for the quality control and analysis of latanoprost and its active acid form in aqueous solutions.[16][17]

- Instrumentation:
 - High-Performance Liquid Chromatography (HPLC) system with UV detection.[17]
 - Reversed-phase C18 column.[17]
- Chromatographic Conditions:
 - Mobile Phase: Gradient elution using aqueous acetic acid (e.g., pH 3.1) and acetonitrile with 0.1% acetic acid.[17]
 - Flow Rate: Typically 1.0 mL/min.
 - Detection: UV spectrophotometry at 210 nm.[17]
 - Injection Volume: 10 μ L.
- Workflow:



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Caption: HPLC Workflow for Latanoprost Analysis.

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